![molecular formula C26H26ClF3N4O2 B4307692 N-[(ADAMANTAN-1-YL)METHYL]-3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4307692.png)
N-[(ADAMANTAN-1-YL)METHYL]-3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of heteroaromatic N-imines with various fluorinated compounds. For example, N-iminopyridinium ylide reacts with perfluoropropene to provide fluorinated pyrazolo[1,5-a]pyridines, which can be further modified to obtain the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(ADAMANTAN-1-YL)METHYL]-3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form pyrazolecarboxylic acids.
Substitution: Substitution reactions with different nucleophiles can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine scaffold.
Cycloaddition: The compound can participate in cycloaddition reactions to form complex heterocyclic structures.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an inhibitor of microtubule affinity-regulating kinase (MARK), which is relevant in the treatment of Alzheimer’s disease.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Industrial Applications: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as MARK. By inhibiting this kinase, the compound can modulate microtubule dynamics, which is crucial in various cellular functions and disease states .
Comparison with Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific structural features and biological activities. Similar compounds include:
2-fluoro-3-(trifluoromethyl)pyrazolo[1,5-a]pyridine: Known for its fluorinated structure and biological activity.
2,3-bis(trifluoromethyl)pyrazolo[1,5-a]pyridine: Another fluorinated derivative with significant chemical and biological properties.
These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their substituents and specific activities, highlighting the diversity and potential of this class of compounds.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClF3N4O2/c1-36-19-5-3-2-4-17(19)18-9-20(26(28,29)30)34-23(32-18)21(27)22(33-34)24(35)31-13-25-10-14-6-15(11-25)8-16(7-14)12-25/h2-5,9,14-16H,6-8,10-13H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPMNPDTYLAJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCC45CC6CC(C4)CC(C6)C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-1-(3-CHLOROPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE](/img/structure/B4307609.png)
![2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4307610.png)
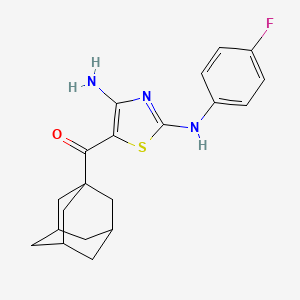
![3-(4-TERT-BUTYLPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4307614.png)
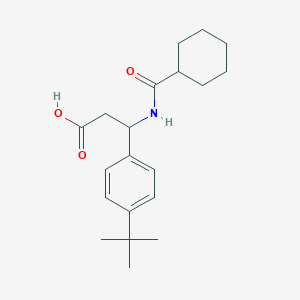
![4-(3,5-DIMETHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID](/img/structure/B4307626.png)
![3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID](/img/structure/B4307639.png)
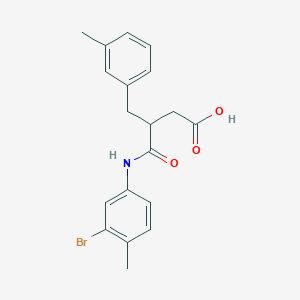
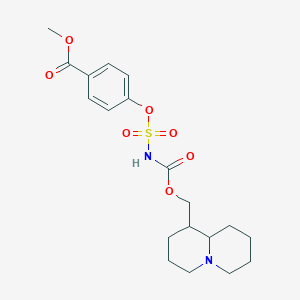
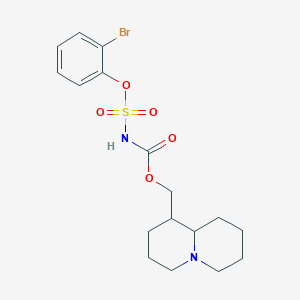
![4-{1-[(4-chlorobenzoyl)amino]ethyl}phenyl 4-chlorobenzoate](/img/structure/B4307679.png)
![N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE](/img/structure/B4307698.png)

![1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4307711.png)
